molecular formula C14H13N3O4 B2688846 2-Methyl-4-(phenylmethoxycarbonylamino)pyrimidine-5-carboxylic acid CAS No. 778602-03-2

2-Methyl-4-(phenylmethoxycarbonylamino)pyrimidine-5-carboxylic acid

Cat. No. B2688846
CAS RN: 778602-03-2
M. Wt: 287.275
InChI Key: OSAWQFXEUPEQRO-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Another approach is the ring-opening cyclization of cyclopropyl ketones with primary amines .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 2-Methyl-4-(phenylmethoxycarbonylamino)pyrimidine-5-carboxylic acid can be found on various chemical databases .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .

Mechanism of Action

While the specific mechanism of action for “2-Methyl-4-(phenylmethoxycarbonylamino)pyrimidine-5-carboxylic acid” is not mentioned in the search results, it’s known that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines are ongoing . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . This could pave the way for future drug design .

properties

IUPAC Name

2-methyl-4-(phenylmethoxycarbonylamino)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-9-15-7-11(13(18)19)12(16-9)17-14(20)21-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,18,19)(H,15,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAWQFXEUPEQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(phenylmethoxycarbonylamino)pyrimidine-5-carboxylic acid

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